5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 3-methoxypropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyrimidine oxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in the development of antiviral or anticancer drugs.
Industry: May be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the 3-methoxypropyl group.
3-(3-Methoxypropyl)pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms.
5,6-Dichloro-3-methylpyrimidine-2,4(1H,3H)-dione: Has a methyl group instead of the 3-methoxypropyl group.
Uniqueness
5,6-Dichloro-3-(3-methoxypropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the 3-methoxypropyl group, which can influence its reactivity and potential applications. The combination of these functional groups may provide distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C8H10Cl2N2O3 |
---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
5,6-dichloro-3-(3-methoxypropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10Cl2N2O3/c1-15-4-2-3-12-7(13)5(9)6(10)11-8(12)14/h2-4H2,1H3,(H,11,14) |
InChI Key |
KEGBFVRMTZOYDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origin of Product |
United States |
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